molecular formula C17H22N4O2 B2940788 N-(3-(4-苯基哌嗪-1-基)丙基)异恶唑-5-甲酰胺 CAS No. 1210699-47-0

N-(3-(4-苯基哌嗪-1-基)丙基)异恶唑-5-甲酰胺

货号: B2940788
CAS 编号: 1210699-47-0
分子量: 314.389
InChI 键: QFOAKQRKEVSXHY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(3-(4-phenylpiperazin-1-yl)propyl)isoxazole-5-carboxamide” is a chemical compound. It has been mentioned in the context of synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives were synthesized and investigated for their anti-inflammatory activities .


Molecular Structure Analysis

The molecular structure analysis of similar compounds has been conducted in several studies. For example, docking studies were performed for a tested compound to understand its mechanism of action as an anti-microbial and anti-fungal agent .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, unusual fragmentation involving the loss of 11 u has been observed in electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives .

科学研究应用

α1-肾上腺素受体拮抗剂

N-芳基哌嗪基-N'-丙氨基衍生物,包括与 N-(3-(4-苯基哌嗪-1-基)丙基)异恶唑-5-甲酰胺 类似的结构,已被确认为功能性尿路选择性 α1-肾上腺素受体拮抗剂。这些化合物是通过功能性体外筛选衍生的,并在人下尿路中普遍存在的 α1-肾上腺素受体亚型上显示出纳摩尔亲和力,对其他亚型表现出显着的选择性。这种特异性表明在治疗影响下尿路的疾病(如良性前列腺增生)中具有潜在应用 (Elworthy 等人,1997).

神经炎症的 PET 成像剂

与 N-(3-(4-苯基哌嗪-1-基)丙基)异恶唑-5-甲酰胺 在结构上相关的化合物已被合成,用作潜在的 PET 成像剂。这些化合物,包括 N-(3-(4-[11C]甲基哌嗪-1-基)-1-(5-甲基吡啶-2-基)-1H-吡唑-5-基)吡唑并[1,5-a]嘧啶-3-甲酰胺,旨在对神经炎症中的 IRAK4 酶进行成像,表明在神经疾病的诊断和研究中具有潜在应用 (Wang 等人,2018).

抗菌和抗炎活性

研究表明,N-(3-(4-苯基哌嗪-1基)丙基)异恶唑-5-甲酰胺 的衍生物表现出显着的抗菌和抗炎活性。这表明它们在开发针对感染性和炎症性疾病的新型治疗剂方面具有潜力。例如,一些衍生物在角叉菜胶诱导的大鼠足爪水肿模型中显示出有效的抗炎作用,表明它们在炎症治疗中的应用 (Nagarapu 等人,2011).

抗癌潜力

与 N-(3-(4-苯基哌嗪-1-基)丙基)异恶唑-5-甲酰胺 相似的衍生物已被探索其抗癌潜力。例如,新型 N-苯基-5-甲酰胺基异恶唑对结肠癌细胞表现出显着的活性,包括抑制 STAT3 的磷酸化,这是癌症进展中的关键途径。这表明这些化合物在癌症治疗中的潜在用途 (Shaw 等人,2012).

作用机制

未来方向

The future directions for the research and development of “N-(3-(4-phenylpiperazin-1-yl)propyl)isoxazole-5-carboxamide” and similar compounds could involve further investigation of their potential therapeutic applications, given their reported anti-inflammatory activities .

属性

IUPAC Name

N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c22-17(16-7-9-19-23-16)18-8-4-10-20-11-13-21(14-12-20)15-5-2-1-3-6-15/h1-3,5-7,9H,4,8,10-14H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOAKQRKEVSXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=CC=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。